N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide is 396.12561169 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
ZINC00899384, also known as N-(4-acetylphenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide or Z19885067, is a compound that primarily targets zinc-dependent proteins . These proteins play crucial roles in various biological functions, including catalytic, structural, and regulatory roles . Zinc-dependent proteins are involved in key cell signaling pathways, including those involved in proliferation, apoptosis, and antioxidant defenses .
Mode of Action
The compound interacts with its targets by modulating the activity of zinc-dependent proteins . This modulation can result in changes in the function of these proteins, affecting various cellular processes. For instance, zinc is known to act as an immune modulator, playing an important role in the immune defense system .
Biochemical Pathways
ZINC00899384 affects several biochemical pathways through its interaction with zinc-dependent proteins . These pathways include those involved in cell proliferation, survival/death, and DNA repair mechanisms . Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes .
Pharmacokinetics
The pharmacokinetics of ZINC00899384 involve its absorption, distribution, metabolism, and excretion (ADME) properties . Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Result of Action
The molecular and cellular effects of ZINC00899384’s action are primarily due to its modulation of zinc-dependent proteins . This can result in changes in various cellular processes, including cell proliferation, apoptosis, and antioxidant defenses . For instance, zinc has been widely considered as an anti-inflammatory and anti-oxidant agent .
Action Environment
The action, efficacy, and stability of ZINC00899384 can be influenced by various environmental factors. These factors can include the presence of dietary components that can interfere with zinc absorption
Biochemical Analysis
Biochemical Properties
It is known that zinc, a key component of this compound, plays a substantial role in various biological processes, including the regulation of cytokine expression, suppression of inflammation, and activation of antioxidant enzymes .
Cellular Effects
Zinc, a key component of this compound, has been shown to play a critical role in cellular functions, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Zinc, a key component of this compound, is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Dosage Effects in Animal Models
Animal models have played a critical role in exploring and describing disease pathophysiology and in surveying new therapeutic agents .
Metabolic Pathways
Zinc, a key component of this compound, is known to be involved in numerous metabolic processes .
Subcellular Localization
Recent advances in the prediction of subcellular localization of proteins and related topics may provide insights into the potential localization of this compound .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)14-8-10-15(11-9-14)21-18(26)12-28-20-23-22-19(24(20)2)16-6-4-5-7-17(16)27-3/h4-11H,12H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBJCNVREKADGNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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